(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate
Description
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate is a chiral ester compound characterized by a stereogenic center at the C2 position, a benzyl substituent, and an ethoxy-4-oxobutanoate moiety. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.3 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Properties
CAS No. |
21654-17-1 |
|---|---|
Molecular Formula |
C13H15O4- |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(2R)-2-benzyl-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C13H16O4/c1-2-17-12(14)9-11(13(15)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)/p-1/t11-/m1/s1 |
InChI Key |
CPOFBLAMUMBJNV-LLVKDONJSA-M |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate typically involves the esterification of (2R)-2-benzyl-4-hydroxy-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2R)-2-benzyl-4-ethoxy-4-oxobutanoic acid.
Reduction: Reduction of the ketone group can yield (2R)-2-benzyl-4-ethoxybutanol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (2R)-2-Benzyl-4-ethoxy-4-oxobutanoic acid.
Reduction: (2R)-2-Benzyl-4-ethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, altering the enzyme’s activity and affecting the overall metabolic pathway.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related esters (Table 1):
Key Observations :
- Steric and Electronic Effects: The benzyl group in (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate enhances steric hindrance compared to simpler esters like ethyl 4-oxo-4-phenylbutanoate. This hindrance can influence reaction kinetics in catalytic processes.
- Chirality: Unlike non-chiral analogues (e.g., ethyl 4-oxo-4-phenylbutanoate), the (2R)-configuration enables enantioselective applications, similar to methyl 2-benzyl-3-oxopentanoate.
Physicochemical Properties
However, inferences can be drawn:
- Solubility: The ethoxy group in (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate likely improves solubility in polar aprotic solvents (e.g., THF, DCM) compared to purely aromatic esters.
- Stability : The absence of hydroxyl or reactive cyclic structures (as seen in ’s compound) suggests greater hydrolytic stability under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
